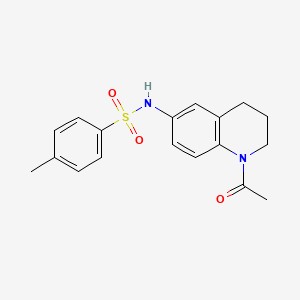

N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

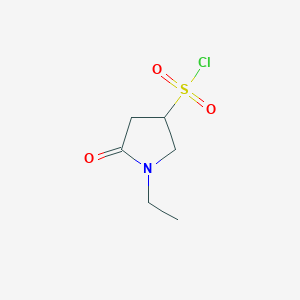

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been found to be effective in inhibiting various enzymes and proteins.

作用機序

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of Leishmania and Plasmodium species, affecting their survival and proliferation.

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively.

実験室実験の利点と制限

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide also has some limitations. It has a short half-life in vivo, which can limit its effectiveness in some experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the use of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibiting its activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been shown to have antitumor effects in preclinical models. Another potential application is in the treatment of bacterial infections. Sulfonamide-sensitive enzymes are essential for the biosynthesis of folate in bacteria, and inhibiting their activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been found to be effective in killing bacteria in vitro. Finally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide could be used as a tool for studying the role of carbonic anhydrase and sulfonamide-sensitive enzymes in various physiological processes, such as bone metabolism and immune function.

合成法

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide is synthesized by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-(chlorosulfonyl)benzoic acid in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in its pure form.

科学的研究の応用

私は、「N-(2-(1,5-ジメチル-1H-ピラゾール-3-イル)エチル)ベンゼンスルホンアミド」という特定の化合物の検索と、それが科学研究においてどのように応用されているかについて検索を行いました。しかし、この特定の化合物に関する6〜8のユニークな用途に関する詳細な情報は、検索結果では容易に入手できません。

一般的に、ピラゾールを有する化合物は、強力な抗リーシュマニア活性や抗マラリア活性など、さまざまな薬理学的効果で知られています . これらは、生物学的応用の可能性も持ち、さまざまなタイプの人間のアルカリホスファターゼに対してスクリーニングされています . さらに、ピラゾール誘導体は、神経毒性や水生生物の行動および遊泳能力への影響について研究されています .

特性

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVHMAPONUEUKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)

![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)